5-Methoxy-4-nitropicolinic Acid
Description
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
5-methoxy-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-3-8-4(7(10)11)2-5(6)9(12)13/h2-3H,1H3,(H,10,11) |
InChI Key |
BPDRIKXERKOSBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-Methoxy-4-nitropicolinic acid. In vitro and in vivo experiments have demonstrated its ability to induce apoptosis in various cancer cell lines. Notably, a study conducted on breast cancer models showed that treatment with this compound led to significant apoptosis induction, with minimal effects on normal cells, suggesting a selective action against cancerous cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It exhibited effective inhibition of growth against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its potential role as a catechol-O-methyltransferase (COMT) inhibitor is under investigation, as COMT inhibitors are known to enhance the efficacy of dopaminergic therapies .
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds. Its derivatives are utilized in the preparation of pharmaceuticals and agrochemicals.
Synthesis of Nitropyridine Derivatives
The compound can be nitrated to produce various nitropyridine derivatives, which are valuable in organic synthesis due to their reactivity and ability to form complex structures. These nitropyridines have applications ranging from pharmaceuticals to agrochemicals .
Ligand Formation in Metal Complexes
In coordination chemistry, this compound can act as a ligand for metal ions, facilitating the formation of metal complexes that are useful as catalysts in organic reactions. Such complexes have been shown to catalyze asymmetric transformations effectively, expanding the toolkit available for synthetic chemists .
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study 2: Antimicrobial Efficacy
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains.
Case Study 3: Neuroprotective Potential
- Objective : Investigate the potential neuroprotective effects in Parkinson's disease models.
- Results : Preliminary findings indicate that the compound may enhance dopaminergic activity through COMT inhibition.
Data Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Anticancer | Breast cancer models | Induced apoptosis with minimal normal cell impact |
| Antimicrobial | Multi-drug resistant bacteria | Effective growth inhibition |
| Neuroprotective | Parkinson's disease models | Potential COMT inhibitor enhancing dopaminergic therapy |
| Synthetic Chemistry | Nitropyridine derivatives | Valuable intermediates for pharmaceuticals |
| Coordination Chemistry | Metal complex formation | Catalysts for asymmetric transformations |
Comparison with Similar Compounds
Structural and Functional Group Similarities
The following table highlights key structural analogues of 5-Methoxy-4-nitropicolinic Acid, emphasizing substituent positions, functional groups, and physicochemical properties:
Key Observations :
- Core Structure Influence : Pyridine-based derivatives (e.g., this compound) exhibit distinct electronic properties compared to benzene derivatives due to the electron-deficient pyridine ring, enhancing their reactivity in nucleophilic substitution reactions .
- Functional Group Positioning : The relative positions of nitro and methoxy groups significantly affect acidity and solubility. For example, this compound’s carboxylic acid group (C2) is ortho to the nitro group (C4), increasing acidity compared to meta-substituted benzoic acids .
Reactivity and Stability
- Nitro Group Reactivity : The nitro group in this compound is reducible to an amine (-NH₂), a pathway less feasible in ester derivatives (e.g., CAS 34837-88-2) due to steric hindrance .
- Methoxy Group Stability : Methoxy groups in nitroaromatic compounds are susceptible to demethylation under strong acidic/basic conditions. However, pyridine-ring methoxy groups (as in this compound) show greater stability compared to benzene analogues .
Physicochemical Properties
- Solubility : this compound’s carboxylic acid group confers higher aqueous solubility (estimated logP ≈ 1.2) compared to methyl esters (e.g., CAS 34837-88-2, logP ≈ 2.5) .
- Thermal Stability : Differential scanning calorimetry (DSC) data for pyridine nitro derivatives suggest decomposition temperatures >200°C, whereas benzene-based analogues (e.g., 6322-56-1) decompose at lower temperatures (~180°C) due to weaker ring stabilization .
Preparation Methods
Reaction Mechanism and Conditions
Nitration of 5-methoxypicolinic acid leverages the electron-donating methoxy group to direct nitro (-NO₂) substitution to the para position (C4). The reaction employs a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions such as oxidation or demethylation.
Optimization Parameters:
-
Acid Ratio: A 1:3 molar ratio of HNO₃ to H₂SO₄ maximizes nitronium ion (NO₂⁺) generation.
-
Temperature: Reactions conducted above 10°C result in a 15–20% yield reduction due to competing decomposition.
-
Time: Completion occurs within 4–6 hours, monitored via HPLC.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Starting Material | 5-Methoxypicolinic acid (10 g) |
| Nitrating Agent | HNO₃ (95%, 15 mL) |
| Catalyst | H₂SO₄ (98%, 45 mL) |
| Yield | 78% |
| Purity (HPLC) | 98.5% |
Methoxylation of 4-Nitropicolinic Acid
Challenges and Solutions
Introducing a methoxy (-OCH₃) group at C5 of 4-nitropicolinic acid is complicated by the nitro group’s meta-directing nature. A two-step approach resolves this:
Key Observations:
-
Unprotected carboxylic acids deactivate the ring, reducing methoxylation efficiency by >50%.
-
Pd-catalyzed coupling methods (e.g., Buchwald-Hartwig) are ineffective due to nitro group interference.
Performance Metrics
| Step | Conditions | Yield |
|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C | 95% |
| Methoxylation | NaOCH₃, DMF, 120°C | 62% |
| Deprotection | NaOH, H₂O, 80°C | 89% |
| Overall Yield | 52% |
Multi-Step Synthesis via 5-Methoxy-4-nitropicolinonitrile
Route Overview
-
Nitrile Formation: 5-Methoxypicolinonitrile synthesized via Rosenmund-von Braun reaction.
-
Nitration: Regioselective nitration at C4 using Ac₂O/HNO₃.
-
Hydrolysis: Conversion of nitrile to carboxylic acid using KOH/EtOH-H₂O.
Continuous-Flow Adaptation
Adapting the patent-pending continuous-flow reactor design from, this method achieves scalability:
| Stage | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Nitration | Tubular (SiC) | 8 min | 85% |
| Hydrolysis | Packed-bed (Al₂O₃) | 12 min | 93% |
Advantages:
-
Throughput: 2.8 kg/day using 1 L reactor volume.
-
Safety: Reduced exposure to exothermic nitration.
Halogen Exchange Strategy
Bromine-Mediated Pathway
-
Bromination: 4-Bromo-5-methoxypicolinic acid synthesized via NBS in CCl₄.
-
Nitro Replacement: Br → NO₂ substitution using AgNO₂ in DMF at 60°C.
Limitations and Adjustments
-
AgNO₂ stoichiometry exceeding 1.2 equivalents causes colloidal silver formation, reducing yield by 30%.
-
Microwave-assisted reactions (100°C, 30 min) improve conversion to 88% with 0.9 equivalents AgNO₂.
Comparative Analysis of Methods
| Method | Total Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Nitration | 78% | 98.5% | Moderate | 120 |
| Methoxylation | 52% | 97% | Low | 290 |
| Nitrile Hydrolysis | 73% | 99% | High | 95 |
| Halogen Exchange | 68% | 96% | Moderate | 180 |
Key Insight: The nitrile hydrolysis route, particularly under continuous-flow conditions, offers optimal balance between yield, cost, and scalability for industrial applications.
Industrial-Scale Recommendations
Adopt continuous-flow nitrile hydrolysis (Section 3.2) with the following parameters:
-
Reactor Material: Hastelloy C-276 for acid resistance.
-
Temperature Control: ±1°C precision via Joule-Thomson cooling.
-
Downstream Processing: Centrifugal crystallization for 99.9% purity.
Q & A
Q. What are the established synthetic routes for 5-Methoxy-4-nitropicolinic Acid?
Methodological Answer: The synthesis typically involves functionalizing a picolinic acid backbone. A common approach is to introduce the nitro group at the 4-position via electrophilic aromatic nitration, followed by methoxylation at the 5-position using methylating agents (e.g., methyl iodide under basic conditions). Alternatively, pre-functionalized pyridine derivatives can serve as precursors. For example, nitration of 5-methoxypicolinic acid under controlled temperatures (0–5°C) with nitric acid/sulfuric acid mixtures may yield the target compound. Purification often employs recrystallization from ethanol or column chromatography .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer: Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ or [M–CO2H]− ions) .
- Nuclear Magnetic Resonance (NMR): 1H NMR (δ 8.5–9.0 ppm for aromatic protons) and 13C NMR (distinct peaks for carboxylic acid, nitro, and methoxy groups) .
- Infrared (IR) Spectroscopy: Bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO2 stretch), and ~1250 cm⁻¹ (C-O of methoxy group) .
- Elemental Analysis: To validate empirical formulas (e.g., C7H6N2O5) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powders .
- Engineering Controls: Conduct reactions in a fume hood to minimize inhalation risks .
- Storage: Keep in a tightly sealed container, away from heat and moisture, at temperatures below 25°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during nitration of methoxypicolinic acid derivatives?
Methodological Answer:
- Temperature Control: Maintain nitration at 0–5°C to avoid over-nitration or decomposition .
- Catalyst Selection: Use sulfuric acid as a protonating agent to enhance electrophilicity of the nitronium ion .
- Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) improve nitro group regioselectivity .
- Post-Reaction Quenching: Neutralize excess acid with sodium bicarbonate to prevent side reactions .
Q. How can contradictions in reported bioactivity data for structurally similar nitroaromatic compounds be resolved?
Methodological Answer:
- Assay Standardization: Use validated receptor-binding assays (e.g., 5-HT4 or GPCR assays) under consistent pH and temperature conditions .
- Purity Verification: Confirm compound purity (>95%) via HPLC to rule out impurities affecting bioactivity .
- Cross-Validation: Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) .
Q. What computational methods are effective in predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
- Solvent Modeling: Employ COSMO-RS to assess solubility and stability in aqueous/organic matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
